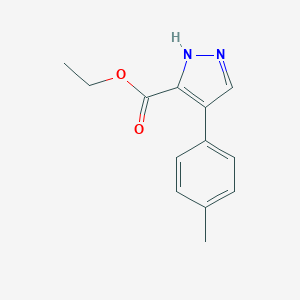

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-11(8-14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIYVCLAFXSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The precise structural elucidation of these compounds is paramount to understanding their structure-activity relationships. This guide focuses on the application of three core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate. We will delve into the theoretical underpinnings of each technique, propose a synthetic route for the target molecule, and provide predicted spectroscopic data along with a detailed interpretation.

Synthesis of this compound: A Proposed Pathway

The synthesis of 4,5-disubstituted pyrazoles can be achieved through various synthetic strategies. A plausible and efficient method for the preparation of this compound involves the reaction of an appropriate β-ketoester with a hydrazine derivative. Based on the synthesis of a similar regioisomer, ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate, a reliable synthetic protocol can be proposed.[1]

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} dot

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 2-(4-methylbenzoyl)acetate (1.0 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4] By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise structure of a compound can be determined.

Principles of NMR Spectroscopy

The fundamental principle of NMR involves the interaction of atomic nuclei with an external magnetic field.[5][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency (RF) radiation can cause a transition between these energy states, and the energy required for this transition is detected by the NMR spectrometer. The chemical environment surrounding a nucleus influences the effective magnetic field it experiences, leading to different resonance frequencies (chemical shifts) for chemically non-equivalent nuclei.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3-1.4 | Triplet | 3H | -CH₂CH ₃ |

| ~2.4 | Singlet | 3H | Ar-CH ₃ |

| ~4.3-4.4 | Quartet | 2H | -CH ₂CH₃ |

| ~7.2-7.3 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |

| ~7.4-7.5 | Doublet | 2H | Aromatic CH (meta to -CH₃) |

| ~8.0-8.1 | Singlet | 1H | Pyrazole CH (at C3) |

| ~12-13 | Broad Singlet | 1H | Pyrazole NH |

Interpretation of the Predicted ¹H NMR Spectrum

-

Ethyl Ester Group: The triplet at ~1.3-1.4 ppm and the quartet at ~4.3-4.4 ppm are characteristic signals for an ethyl group, with the splitting pattern arising from the coupling between the methyl and methylene protons.

-

Tolyl Group: The singlet at ~2.4 ppm corresponds to the methyl protons of the 4-methylphenyl (tolyl) group. The two doublets in the aromatic region (~7.2-7.5 ppm) are indicative of a para-substituted benzene ring.

-

Pyrazole Ring: The singlet at ~8.0-8.1 ppm is assigned to the proton at the C3 position of the pyrazole ring. The broad singlet at a downfield chemical shift (~12-13 ppm) is characteristic of the N-H proton of the pyrazole ring, which is often exchangeable with D₂O.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would display the following resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₂C H₃ |

| ~21 | Ar-C H₃ |

| ~61 | -C H₂CH₃ |

| ~115 | Pyrazole C 4 |

| ~128 | Aromatic C H (meta to -CH₃) |

| ~129 | Aromatic C H (ortho to -CH₃) |

| ~131 | Aromatic ipso-C (attached to pyrazole) |

| ~139 | Aromatic ipso-C (attached to -CH₃) |

| ~140 | Pyrazole C 3 |

| ~145 | Pyrazole C 5 |

| ~162 | C =O (ester) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbons: The signals at ~14 ppm, ~21 ppm, and ~61 ppm correspond to the methyl and methylene carbons of the ethyl ester and the tolyl methyl group, respectively.

-

Aromatic and Pyrazole Carbons: The signals in the range of ~115-145 ppm are attributed to the carbons of the pyrazole and the aromatic rings. The specific assignments are based on the expected electronic effects of the substituents.

-

Carbonyl Carbon: The downfield signal at ~162 ppm is characteristic of the carbonyl carbon of the ester group.

Experimental Protocol: NMR Data Acquisition

A general procedure for acquiring NMR spectra of a small organic molecule is as follows:[6][7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Use a standard pulse sequence to acquire the ¹H NMR spectrum. The spectral width should be sufficient to cover all proton signals (typically 0-14 ppm).

-

¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[8][9][10][11][12][13] The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, it can absorb energy and transition to a higher vibrational state.[11] The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. The IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber, cm⁻¹).

Predicted IR Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretching (pyrazole) |

| ~3000-3100 | Medium | Aromatic and pyrazole C-H stretching |

| ~2850-2980 | Medium | Aliphatic C-H stretching (ethyl and methyl) |

| ~1720-1740 | Strong | C=O stretching (ester) |

| ~1600, ~1500 | Medium | C=C stretching (aromatic and pyrazole rings) |

| ~1200-1300 | Strong | C-O stretching (ester) |

| ~820 | Strong | Out-of-plane C-H bending (para-disubstituted benzene) |

Interpretation of the Predicted IR Spectrum

-

N-H and C-H Stretching: The broad band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretch of the pyrazole ring. The absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and heteroaromatic rings, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the ethyl and methyl groups.[8][10]

-

Carbonyl Stretching: A strong, sharp absorption band around 1720-1740 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ester functional group.

-

Ring Vibrations: The absorptions around 1600 and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic and pyrazole rings.

-

C-O Stretching: The strong band in the 1200-1300 cm⁻¹ region is attributed to the C-O stretching of the ester group.

-

Substitution Pattern: The strong absorption around 820 cm⁻¹ is a diagnostic band for the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol: IR Data Acquisition

A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:[13][14][15][16][17]

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the purified compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

dot graph "analytical_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} dot

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18][19][20] It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio.[19][20] For a technique like Electrospray Ionization (ESI), the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated. The mass analyzer separates these ions, and a detector records their abundance.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₁₃H₁₄N₂O₂, Molecular Weight: 230.26 g/mol ), the following ions are expected in the ESI-MS spectrum:

| m/z | Ion |

| 231.11 | [M+H]⁺ (Protonated molecule) |

| 253.09 | [M+Na]⁺ (Sodium adduct) |

Interpretation of the Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The most important piece of information from the mass spectrum is the molecular weight of the compound. In positive ion ESI-MS, the protonated molecule [M+H]⁺ is typically observed, which for the target compound would have an m/z of 231.11. The presence of a sodium adduct [M+Na]⁺ at m/z 253.09 is also common.

-

Fragmentation Pattern: While ESI is a "soft" ionization technique that often results in minimal fragmentation, some fragmentation can be induced. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, 45 Da) or the entire ester group (-COOEt, 73 Da).[21][22] Fragmentation of the pyrazole ring itself can also occur.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating the principles of NMR, IR, and mass spectrometry with data from analogous compounds, a clear and detailed picture of the expected spectral features has been presented. The proposed synthetic route and the detailed experimental protocols for data acquisition offer a practical framework for researchers working with this and similar heterocyclic systems. The rigorous application of these spectroscopic techniques is essential for the unambiguous structural confirmation of novel compounds in the pursuit of new therapeutic agents.

References

- "Nuclear magnetic resonance spectroscopy." Wikipedia, Wikimedia Foundation, n.d., en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy.

- "9.11: Nuclear Magnetic Resonance Spectroscopy." Chemistry LibreTexts, 31 July 2021, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/09%3A_Benzene_and_Aromaticity/9.11%3A_Nuclear_Magnetic_Resonance_Spectroscopy.

-

"IR Spectroscopy Tutorial: Aromatics." UCLA Chemistry and Biochemistry, n.d., .

-

"NMR Spectroscopy: Principle, NMR Active Nuclei, Applications." JoVE, 4 Mar. 2015, .

-

"13.10 INTERPRETATION OF IR SPECTRA." n.d., .

- "NMR Spectroscopy." Michigan State University Department of Chemistry, n.d., www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm.

- "NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses." Microbe Notes, 12 Jan. 2022, microbenotes.com/nuclear-magnetic-resonance-nmr-spectroscopy/.

- "15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1." OpenStax, n.d., openstax.

- "How an FTIR Spectrometer Operates." Chemistry LibreTexts, 9 Apr. 2023, chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Instrumental_Analysis/1.

-

"Interpreting Infrared Spectra." Specac Ltd, n.d., .

-

"NMR Spectrum Acquisition." University of Colorado Boulder Department of Chemistry, n.d., .

-

"Lec15 - IR Spectra of Aromatic Compounds." YouTube, uploaded by The Organic Chemistry Tutor, 17 Apr. 2021, .

- "Step-by-step Analysis of FTIR - 2023." UniTechLink, n.d., unitechlink.com/step-by-step-analysis-of-ftir/.

-

"NMR Sample Preparation." Iowa State University Chemical Instrumentation Facility, n.d., .

-

"Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence." National Center for Biotechnology Information, n.d., .

-

"Supporting Information." The Royal Society of Chemistry, n.d., .

- "Fragmentation (mass spectrometry)." Wikipedia, Wikimedia Foundation, n.d., en.wikipedia.

-

"Sample preparation for FT-IR." n.d., .

-

"NMR Sample Preparation." University of Cambridge Department of Chemistry, n.d., .

-

"Electrospray Ionization." Creative Proteomics, n.d., .

- "Electrospray ionization." Wikipedia, Wikimedia Foundation, n.d., en.wikipedia.

-

"Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell, n.d., .

- "Electrospray Ionization Mass Spectrometry." Chemistry LibreTexts, 29 Aug. 2023, chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Mass_Spectrometry_(A_LibreTexts_Textbook)/04%3A_Ionization_Sources/4.

-

"How Does FTIR Analysis Work?" Innovatech Labs, 22 Dec. 2022, .

-

"Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII." National Center for Biotechnology Information, n.d., .

-

"An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." National Center for Biotechnology Information, 10 Feb. 2019, .

- "Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates." Usiena AIR, 1 Jan. 2023, usiena-air.unisi.it/handle/11365/your_handle.

- Ge, et al. "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E, vol. 67, no. 2, 2011, pp. o468.

- "14.2: Acquiring a NMR Spectrum." Chemistry LibreTexts, 9 Dec. 2025, chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/14%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/14.02%3A_Acquiring_a_NMR_Spectrum.

-

"SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms." National Center for Biotechnology Information, n.d., .

- "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." The Royal Society of Chemistry, n.d., pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra00000a.

- "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds." ACS Publications, n.d., pubs.acs.org/doi/10.1021/acs.analchem.0c00000.

- "Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl." The Royal Society of Chemistry, n.d., pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra00000a.

- "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

-

"What are the common fragments in mass spectrometry for esters?" TutorChase, n.d., .

-

"Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." ResearchGate, n.d., .

- "Mass Spectrometry: Fragment

-

Ge, et al. "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." National Center for Biotechnology Information, n.d., .

Sources

- 1. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jove.com [jove.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. microbenotes.com [microbenotes.com]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. askthenerd.com [askthenerd.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. tutorchase.com [tutorchase.com]

Physical and chemical properties of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in the landscape of drug discovery and development. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. From anti-inflammatory agents to anti-cancer therapeutics, the versatility of the pyrazole core is well-documented.[1] This guide focuses on a specific, promising derivative: ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Understanding the nuanced physical and chemical properties of this molecule is paramount for unlocking its full potential in the synthesis of novel bioactive compounds. This document serves as a comprehensive resource, providing in-depth technical information and actionable protocols to empower researchers in their quest for next-generation therapeutics.

Molecular Identity and Physicochemical Profile

This compound, also systematically named 4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, is a fine chemical intermediate with significant potential for further chemical elaboration.

Core Molecular Attributes

A clear understanding of the fundamental molecular properties is the foundation of all subsequent research and development activities.

| Property | Value | Source |

| CAS Number | 187159-25-7 | [2] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | |

| Molecular Weight | 230.26 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, ethyl 4-(p-tolyl)-1H-pyrazole-5-carboxylate | |

| Purity (Typical) | ≥96% | [2] |

Predicted and Experimentally-Derived Physical Properties

While experimental data for this specific molecule is not widely published, we can infer and compare its properties with closely related, well-characterized pyrazole analogues. This comparative approach is a cornerstone of experienced synthetic and medicinal chemistry, allowing for informed decision-making in the absence of complete datasets.

| Property | Value | Remarks and Comparative Insights |

| Melting Point | Data not available | For comparison, ethyl 1H-pyrazole-4-carboxylate has a melting point of 77-80 °C.[1] The introduction of the 4-methylphenyl group is expected to increase the melting point due to increased molecular weight and potential for enhanced crystal lattice interactions. |

| Boiling Point | Data not available | Ethyl 1H-pyrazole-4-carboxylate has a boiling point of 138-140 °C at 3 mmHg.[3] The target molecule will have a significantly higher boiling point under vacuum. |

| Solubility | Data not available | Pyrazole derivatives of this class are typically soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in protic solvents like ethanol and methanol is expected to be moderate, while solubility in water is anticipated to be low. |

| Appearance | White to off-white solid | This is a common appearance for purified, crystalline pyrazole derivatives of this type.[1] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. The general and most common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

Proposed Synthetic Pathway

A logical and efficient synthesis would involve the reaction of a β-ketoester bearing the p-tolyl group with a suitable source of hydrazine.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a generalized procedure based on the synthesis of structurally similar pyrazole esters.[5] Researchers should optimize conditions for their specific laboratory setup.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(4-methylbenzoyl)acetate (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Justification of Experimental Choices:

-

Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation as they are polar enough to dissolve the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

-

Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the more valuable β-ketoester.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures of this compound based on the analysis of closely related structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

-

Ethyl Group: An ethyl ester will exhibit a characteristic triplet at approximately 1.2-1.4 ppm (3H, -CH₃) and a quartet at around 4.2-4.4 ppm (2H, -OCH₂-).

-

Methylphenyl Group: The methyl group on the phenyl ring will present as a singlet at roughly 2.3-2.4 ppm (3H, Ar-CH₃). The aromatic protons will appear as two doublets in the range of 7.1-7.8 ppm, characteristic of a para-substituted benzene ring.

-

Pyrazole Ring: The proton on the pyrazole ring is expected to be a singlet in the downfield region, typically between 7.9 and 8.5 ppm. The NH proton of the pyrazole will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

-

Ethyl Group: The methyl carbon will resonate around 14 ppm, and the methylene carbon will be found at approximately 60-62 ppm.

-

Ester Carbonyl: The carbonyl carbon of the ester is expected in the range of 160-165 ppm.

-

Methylphenyl Group: The methyl carbon will be around 21 ppm. The aromatic carbons will have signals between 125 and 140 ppm.

-

Pyrazole Ring: The carbon atoms of the pyrazole ring will have distinct signals, with their exact chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

-

C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be present around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches: Aromatic and pyrazole ring C=C and C=N stretching vibrations will be seen in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: A strong band for the C-O stretch of the ester will be present in the 1100-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 230.26, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns for ethyl esters include the loss of an ethoxy group (-OCH₂CH₃, 45 Da) and the loss of an ethyl group (-CH₂CH₃, 29 Da). Fragmentation of the pyrazole ring and the tolyl group would also be expected.

Applications in Drug Discovery and Development

The this compound scaffold is a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The ester functionality serves as a convenient handle for derivatization, allowing for the introduction of various amides, hydrazides, and other functional groups.

Caption: Derivatization pathways and potential therapeutic applications.

The 4-methylphenyl substituent can also be modified to explore structure-activity relationships (SAR). For example, the methyl group can be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to modulate the electronic properties and steric profile of the molecule, potentially leading to improved potency and selectivity for a given biological target.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the synthesis of novel heterocyclic compounds. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for medicinal chemistry campaigns. While there is a need for more comprehensive public data on its specific physical and spectral properties, the information available for closely related analogues provides a solid foundation for its use in research. The continued exploration of pyrazole-based scaffolds holds significant promise for the discovery of new and effective therapeutic agents, and this technical guide provides the necessary foundational knowledge for researchers to confidently work with and innovate from this promising chemical entity.

References

-

Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468. [Link]

-

Alfa Chemistry. 4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester. ChemBuyersGuide.com. [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1376. [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

Ge, Z., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. PubChem. [Link]

- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

Warad, I. (2016). Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4- carboxylate. An-Najah Staff. [Link]

- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S | CID 80814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility and stability of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide on the Solubility and Stability of Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] The specific molecule, with its ethyl carboxylate and 4-methylphenyl (tolyl) substituents, possesses physicochemical properties that are critical to its behavior in biological and chemical systems.

Understanding the solubility and stability of this molecule is a cornerstone for its development as a potential therapeutic agent.[5] Solubility directly impacts bioavailability and the design of effective drug delivery systems, while stability determines its shelf-life, storage conditions, and degradation pathways.[][7] This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for characterizing the solubility and stability of this compound.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. It influences the dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble compounds.[8] The solubility of this compound is governed by its molecular structure, the nature of the solvent, pH, and the solid-state properties of the material.[9]

Theoretical Considerations

-

Molecular Structure and Polarity: The pyrazole ring contains two nitrogen atoms, allowing for hydrogen bonding, which can enhance solubility in polar solvents.[10] However, the presence of the lipophilic 4-methylphenyl group and the ethyl ester moiety increases the non-polar character of the molecule, suggesting that its solubility in aqueous media may be limited.[11] Consequently, it is expected to be more soluble in organic solvents like ethanol, methanol, and acetone.[1]

-

pH-Dependent Solubility: The pyrazole nucleus is weakly basic.[12] Therefore, the solubility of this compound is expected to be pH-dependent.[13] In acidic conditions (pH < pKa), the nitrogen atoms in the pyrazole ring can become protonated, forming a more soluble cationic species.[14][15] Conversely, in neutral or basic conditions, the molecule will exist in its less soluble, unionized form.[16][17]

-

Solid-State Properties (Polymorphism): The arrangement of molecules in the crystal lattice significantly affects solubility.[11] Different crystalline forms, or polymorphs, of the same compound can exhibit different solubility profiles.[8][18] A thermodynamically more stable polymorph will generally have lower solubility.[8] Therefore, it is crucial to characterize the solid form of the material being tested.

Experimental Determination of Solubility

Two common types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.

1.2.1 Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for lead optimization and preformulation.[19] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Solubility Assay

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached.

-

To each vial, add a known volume of the desired solvent or buffer (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration can take 24 to 72 hours.[19] The extended incubation time is necessary to ensure the system reaches a true thermodynamic equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. Centrifugation at high speed can also be used.[19]

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

1.2.2 Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a large number of compounds.[9][21] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[19]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation:

-

Precipitation Induction:

-

Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.

-

Mix the contents thoroughly.

-

-

Measurement and Analysis:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours.[22]

-

Measure the turbidity or light scattering in each well using a nephelometer.[22] The point at which a significant increase in light scattering is observed indicates the concentration at which the compound has precipitated, thus defining its kinetic solubility.

-

Data Presentation

The results from solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) |

| Water | ~7.0 | 25 | Thermodynamic | Experimental Value |

| PBS | 7.4 | 25 | Thermodynamic | Experimental Value |

| PBS | 5.0 | 25 | Thermodynamic | Experimental Value |

| Ethanol | N/A | 25 | Thermodynamic | Experimental Value |

| PBS | 7.4 | 25 | Kinetic | Experimental Value |

Workflow Visualization

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[23] Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the compound to conditions more severe than accelerated stability testing.[24][25] These studies help to:

-

Identify likely degradation products.[24]

-

Establish the intrinsic stability of the molecule.[24]

-

Develop and validate stability-indicating analytical methods.[27]

Forced Degradation Protocols

Forced degradation studies are typically performed on a single batch of the drug substance.[23] The goal is to achieve a target degradation of 5-20%.[27][28] Over-stressing can lead to the formation of secondary degradants not relevant to formal stability studies.[24]

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[29]

-

Stress Conditions: Subject the compound to the stress conditions outlined below, both in solution and in the solid state where applicable.

-

Neutralization: After the stress period, neutralize acidic and basic samples before analysis to prevent further degradation.[24]

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

2.1.1 Hydrolytic Degradation (Acid and Base)

-

Rationale: To evaluate the susceptibility of the compound to hydrolysis. The ester linkage in the molecule is a potential site for acid- or base-catalyzed hydrolysis.

-

Acidic Conditions:

-

Basic Conditions:

2.1.2 Oxidative Degradation

-

Rationale: To assess the compound's sensitivity to oxidation. The electron-rich pyrazole ring and the tolyl group could be susceptible to oxidation.

-

Conditions:

-

Mix the stock solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.[29]

-

Incubate at room temperature, protected from light to avoid photolytic contributions.

-

2.1.3 Thermal Degradation

-

Rationale: To evaluate the effect of temperature on the compound's stability.

-

Conditions:

-

Solid State: Expose the solid compound to elevated temperatures (e.g., 60-80°C) in a controlled oven.

-

Solution: Heat the stock solution at a similar temperature.

-

2.1.4 Photolytic Degradation

-

Rationale: To determine if the compound is light-sensitive. Aromatic and heterocyclic systems can absorb UV radiation, leading to degradation.

-

Conditions:

-

Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[23]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

-

Data Analysis and Presentation

The results of the forced degradation study should be tabulated to show the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.

| Stress Condition | Conditions | Time (h) | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| Control | N/A | 24 | 100.0 | N/D | N/D | 100.0 |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Value | Value | Value | Value |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 | Value | Value | Value | Value |

| Oxidation | 3% H₂O₂, RT | 24 | Value | Value | Value | Value |

| Thermal (Solid) | 80°C | 72 | Value | Value | Value | Value |

| Photolytic (Soln) | ICH Q1B | 24 | Value | Value | Value | Value |

| N/D: Not Detected |

A good stability-indicating method should demonstrate mass balance, where the sum of the assay of the parent compound and the levels of all degradation products is close to 100%.[27]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

Caption: Plausible degradation pathways for the target compound.

The most probable degradation pathway under hydrolytic conditions is the cleavage of the ethyl ester to form the corresponding carboxylic acid. Under oxidative stress, oxidation of the pyrazole nitrogen atoms to form N-oxides or hydroxylation of the aromatic rings are possible outcomes.

Conclusion

A thorough characterization of the solubility and stability of this compound is a prerequisite for its successful development as a pharmaceutical candidate. The protocols and theoretical framework presented in this guide provide a robust system for generating the critical data needed by researchers, scientists, and drug development professionals. By systematically evaluating its behavior in various solvents and under different stress conditions, a comprehensive profile of the molecule can be established, enabling informed decisions in formulation development, analytical method validation, and regulatory submissions.

References

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

-

SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

-

Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5195. Retrieved from [Link]

-

Myerson, A. S., & Krumme, M. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(8), 1950-1961. Retrieved from [Link]

-

YouTube. (2023). Why Is pH Critical For Weak Electrolyte Solubility?. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

-

S, A., & et al. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(4). Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

-

International Journal of Chemico-Pharmaceutical Analysis. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

Gaieb, Z., & et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computational Chemistry, 41(25), 2200-2210. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2018). Solubility studies of the synthesized compounds in different solvents. Retrieved from [Link]

-

Chad's Prep. (n.d.). pH Effects on Solubility. Retrieved from [Link]

-

Bajaj, S., & et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Retrieved from [Link]

-

ResearchGate. (2020). Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions. Retrieved from [Link]

-

Li, X., & et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837-1853. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Roge, A. B., & et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

-

ResearchGate. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Elgazwy, A. S., & et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

-

Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. Retrieved from [Link]

-

Dyes Intermediates. (2013). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

RSC Publishing. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

-

Plamthottam, S. S., & et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

-

RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives. Retrieved from [Link]

-

Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

PubMed. (2023). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Kumar, V., & et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-13. Retrieved from [Link]

-

S, M., & et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1640. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 7. syrris.com [syrris.com]

- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. m.youtube.com [m.youtube.com]

- 15. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 16. scielo.br [scielo.br]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. ijcpa.in [ijcpa.in]

- 21. researchgate.net [researchgate.net]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ajrconline.org [ajrconline.org]

- 26. researchgate.net [researchgate.net]

- 27. sgs.com [sgs.com]

- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Elucidating the Molecular Mechanisms of Pyrazole-Based Compounds: A Technical Guide for Drug Discovery

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in a multitude of clinically successful drugs.[1] This five-membered aromatic heterocycle is a bioisosteric replacement for other functionalities, offering a synthetically accessible framework with favorable drug-like properties.[1] Pyrazole-based compounds have demonstrated a remarkable breadth of biological activities, most notably as potent and selective inhibitors of key enzyme families, including cyclooxygenases (COX) and protein kinases.[2][3][4]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in elucidating the mechanism of action (MoA) of novel pyrazole-based compounds. Moving beyond a mere listing of techniques, this document emphasizes the causal logic behind experimental design, presenting a self-validating system of protocols to ensure scientific rigor and trustworthiness. We will explore the journey from initial target identification to the detailed characterization of downstream cellular consequences, using two prominent classes of pyrazole-based drugs as illustrative paradigms: selective COX-2 inhibitors and ATP-competitive protein kinase inhibitors.

Part 1: The Foundational Workflow for MoA Elucidation

A robust MoA study follows a logical progression from identifying the direct molecular target to understanding the compound's impact on cellular pathophysiology. The initial step is to generate a hypothesis about the compound's target class, which can be derived from phenotypic screening, computational modeling, or structural similarity to known agents. Once a putative target class is identified, a multi-pronged validation approach is critical.

The following diagram illustrates a generalized workflow that forms the basis of a comprehensive MoA investigation.

Caption: A generalized workflow for Mechanism of Action (MoA) studies.

Part 2: Case Study I - Selective COX-2 Inhibition (e.g., Celecoxib)

Celecoxib, a diaryl-substituted pyrazole, exemplifies the success of this scaffold.[2] Its mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis in inflammatory pathways.[2][5] This selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1 isoform is key to its therapeutic profile, reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

Initial Target Identification: Biochemical Enzyme Assays

The primary validation step is to confirm and quantify the compound's inhibitory activity against the target enzymes. For a suspected COX inhibitor, this involves measuring its effect on both COX-1 and COX-2 activity to determine potency and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is designed to measure the peroxidase activity of COX colorimetrically.[8]

-

Reagent Preparation :

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes to a working concentration.

-

Prepare a solution of heme cofactor.

-

Prepare a solution of the chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[8]

-

Prepare a solution of the substrate, arachidonic acid.

-

Prepare a 10-point serial dilution of the pyrazole test compound (e.g., starting from 100 µM) and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

-

Assay Procedure (96-well plate format) :

-

To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Add 10 µL of the test compound dilution or vehicle (DMSO) control.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Immediately add 10 µL of TMPD solution.

-

Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm every minute for 10-20 minutes using a plate reader.[8]

-

-

Data Analysis :

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Causality and Trustworthiness : This direct enzymatic assay provides the foundational evidence of target inhibition.[9] By testing against both isoforms, we establish not just potency but the selectivity profile, which is critical for the therapeutic hypothesis.[10] Including a known standard like Celecoxib validates the assay's performance.

Data Presentation:

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Test Compound X | COX-1 | 5,200 | 260 |

| COX-2 | 20 | ||

| Celecoxib | COX-1 | 3,000 | 375 |

| COX-2 | 8 |

Downstream Pathway Analysis: Prostaglandin E2 (PGE2) Production

After confirming direct enzyme inhibition, the next logical step is to verify that this inhibition translates to a functional consequence in a cellular context. COX-2's primary function is to produce prostaglandins, particularly Prostaglandin E2 (PGE2), which are key mediators of inflammation.[5]

Experimental Protocol: Cellular PGE2 Measurement via ELISA

-

Cell Culture and Treatment :

-

Culture a relevant cell line (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells) in appropriate media.

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the pyrazole test compound for 1-2 hours.

-

Induce COX-2 expression and activity by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) or interleukin-1β (IL-1β) (10 ng/mL), for 18-24 hours.

-

-

Sample Collection :

-

Collect the cell culture supernatant.

-

Centrifuge to remove any cellular debris.

-

-

PGE2 Quantification :

-

Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis :

-

Generate a standard curve using the provided PGE2 standards.

-

Calculate the PGE2 concentration for each treatment condition.

-

Plot the PGE2 concentration against the test compound concentration to determine the cellular EC50 value.

-

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Part 3: Case Study II - Protein Kinase Inhibition (e.g., Ruxolitinib)

The pyrazole scaffold is a key privileged structure in the development of protein kinase inhibitors (PKIs).[1][11] Many FDA-approved PKIs, such as Ruxolitinib (a JAK1/2 inhibitor), contain a pyrazole ring.[1] These inhibitors typically act by competing with ATP for the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways implicated in diseases like cancer and autoimmune disorders.[12][13]

Target Identification and Validation: A Multi-Assay Approach

For a novel pyrazole-based kinase inhibitor, a multi-step process is required to confirm its MoA, starting with biochemical assays to determine potency and selectivity, followed by biophysical assays to confirm direct binding, and kinetic studies to understand the nature of the inhibition.

Step 1: Biochemical Kinase Assay (Potency & Selectivity)

The initial screen should assess the compound's inhibitory activity against the primary target kinase and a panel of related kinases to establish a selectivity profile.

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14]

-

Reagent Preparation :

-

Prepare kinase assay buffer.

-

Prepare solutions of the target kinase (e.g., JAK2), a suitable substrate peptide, and ATP at a concentration near its Km value.

-

Prepare a 10-point serial dilution of the pyrazole test compound and a known inhibitor (e.g., Ruxolitinib) as a positive control.

-

-

Assay Procedure (384-well plate format) :

-

Add the test compound, kinase, and substrate to the wells.

-

Pre-incubate for 15 minutes at room temperature.[14]

-

Initiate the kinase reaction by adding ATP. Incubate for 1-2 hours at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which contains luciferase and luciferin. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and thus to the kinase activity.

-

-

Data Analysis :

-

Calculate IC50 values as described for the COX assay.

-

Screen against a panel of other kinases (e.g., other JAK family members, other kinase families) to determine the selectivity profile.

-

Data Presentation:

| Compound | Target Kinase | IC50 (nM) |

| Test Compound Y | JAK1 | 5.1 |

| JAK2 | 3.2 | |

| JAK3 | 450.5 | |

| TYK2 | 55.8 | |

| Ruxolitinib | JAK1 | 3.3 |

| JAK2 | 2.8 | |

| JAK3 | 428 | |

| TYK2 | 19 |

Step 2: Biophysical Validation of Direct Binding

While an IC50 value implies inhibition, it does not unequivocally prove direct physical interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for confirming direct binding and determining the thermodynamics of the interaction.[15]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation :

-

Express and purify the target kinase protein to >95% purity.

-

Prepare the protein in a suitable ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) and dialyze extensively against the same buffer to ensure buffer matching.

-

Prepare the pyrazole test compound in the final dialysis buffer.

-

Degas all solutions immediately before use.

-

-

ITC Measurement :

-

Load the purified protein (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load a concentrated solution of the test compound (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of small, timed injections of the compound into the protein solution while maintaining a constant temperature.

-

The instrument measures the minute heat changes that occur upon binding.[16]

-

-

Data Analysis :

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16]

-

Causality and Trustworthiness : ITC provides unambiguous, label-free evidence of a direct interaction in solution.[17] A confirmed Kd value in the same range as the IC50 from the biochemical assay strongly validates the target and MoA.

Step 3: Elucidating the Inhibition Mechanism

Understanding how the compound inhibits the kinase (e.g., competitive, non-competitive) is crucial for structure-activity relationship (SAR) studies. This is achieved through enzyme kinetic studies.

Experimental Protocol: Kinase Inhibition Kinetics

-

Assay Setup : Use the same biochemical assay format as in Step 1.

-

Procedure :

-

Perform the kinase assay using a matrix of conditions with varying concentrations of both the ATP substrate and the pyrazole inhibitor.

-

For example, use five concentrations of the inhibitor (including zero) at each of five different ATP concentrations.

-

-

Data Analysis :

-

Calculate the initial reaction velocity for each condition.

-

Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]) for each inhibitor concentration.[18]

-

Analyze the pattern of the lines:

-

Cellular Target Engagement and Downstream Signaling

The final phase of MoA validation is to confirm that the compound engages its target in a cellular environment and modulates the intended signaling pathway. For a JAK inhibitor, this involves assessing the phosphorylation status of its direct substrate, STAT (Signal Transducer and Activator of Transcription).

Experimental Protocol: Western Blot Analysis of STAT Phosphorylation

-

Cell Culture and Treatment :

-

Use a cell line known to have an active JAK/STAT pathway (e.g., HEL cells, which have a JAK2 mutation, or cytokine-stimulated cells like TF-1).

-

Starve cells of serum or cytokines to reduce basal signaling.

-

Pre-treat cells with various concentrations of the pyrazole test compound for 1-2 hours.

-

Stimulate the pathway with a relevant cytokine (e.g., erythropoietin (EPO) or interferon-gamma (IFNγ)) for 15-30 minutes.

-

-

Protein Extraction and Quantification :

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting :

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 Tyr705).

-

After washing, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein like GAPDH or β-actin.[23]

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.[24]

-

Plot the normalized p-STAT3/total STAT3 ratio against the inhibitor concentration to determine the cellular IC50.

-

Caption: Inhibition of the JAK/STAT signaling pathway.

Downstream Gene Expression Analysis via RT-qPCR

To further validate the pathway inhibition, the expression of STAT target genes can be measured.

Experimental Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)

-

Cell Treatment and RNA Extraction : Treat cells as described for the Western blot analysis. Extract total RNA using a suitable kit (e.g., RNeasy).

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[25]

-

qPCR : Perform quantitative PCR using SYBR Green or TaqMan probes for a known STAT target gene (e.g., SOCS3, BCL-XL) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[26][27]

-

Data Analysis : Analyze the data using the ΔΔCt method to determine the fold change in gene expression in treated versus untreated cells.[25]

Conclusion

The pyrazole scaffold remains a highly valuable core in the design of targeted therapeutics. Elucidating the precise mechanism of action of novel pyrazole-based compounds is paramount for their successful development. The integrated, multi-faceted approach detailed in this guide—combining biochemical, biophysical, and cell-based assays—provides a robust and self-validating framework. By systematically confirming direct target engagement, quantifying potency and selectivity, understanding the mode of inhibition, and verifying the modulation of downstream signaling pathways, researchers can build a comprehensive and trustworthy MoA profile, paving the way for the next generation of innovative medicines.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

-

Celecoxib - Wikipedia. (URL: [Link])

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

-

Target Identification and Validation (Small Molecules) - University College London. (URL: [Link])

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (URL: [Link])

-

Isothermal titration calorimetry in drug discovery - PubMed. (URL: [Link])

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. (URL: [Link])

-

Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. (URL: [Link])

-

What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (URL: [Link])

-

Gene Expression Analysis by Reverse Transcription Quantitative PCR. (URL: [Link])

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])

-

Mechanistic and kinetic studies of inhibition of enzymes - PubMed. (URL: [Link])

-

Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors - MDPI. (URL: [Link])

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed. (URL: [Link])

-

Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed. (URL: [Link])

-

Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable. (URL: [Link])

-

ITC Assay Service for Drug Discovery - Reaction Biology. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

-

Isothermal Titration Calorimetry (ITC) - Creative Biolabs. (URL: [Link])

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (URL: [Link])

-

The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC - NIH. (URL: [Link])

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

-

Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (URL: [Link])

-

Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio. (URL: [Link])

-

In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (URL: [Link])

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (URL: [Link])

-

Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies - MDPI. (URL: [Link])

- US20140086870A9 - Pyrazole derivatives as jak inhibitors - Google P

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (URL: [Link])

-

How to analyze the western blotting data for investigation activity of the signaling pathway? (URL: [Link])

-

Biochemical kinase assay to improve potency and selectivity - Domainex. (URL: [Link])

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. (URL: [Link])

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. caymanchem.com [caymanchem.com]

- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. domainex.co.uk [domainex.co.uk]

- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. ITC - Creative Biolabs [creative-biolabs.com]

- 18. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 19. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fiveable.me [fiveable.me]

- 21. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. elearning.unite.it [elearning.unite.it]